molecular formula C26H54 B3053692 7-Hexylicosane CAS No. 55333-99-8

7-Hexylicosane

Cat. No.: B3053692
CAS No.: 55333-99-8
M. Wt: 366.7 g/mol
InChI Key: JRLUJYJPNVXXKS-UHFFFAOYSA-N
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Description

It is a long-chain alkane, which means it consists entirely of carbon and hydrogen atoms arranged in a straight chain

Chemical Reactions Analysis

7-Hexylicosane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes. These include:

Common reagents used in these reactions include halogens (for substitution) and oxygen (for oxidation). The major products formed depend on the specific reaction conditions but can include smaller alkanes, alkenes, and halogenated hydrocarbons .

Scientific Research Applications

7-Hexylicosane has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Hexylicosane exerts its effects is primarily physical rather than chemical. As a long-chain hydrocarbon, it can interact with other molecules through van der Waals forces. In biological systems, it may integrate into lipid membranes, affecting their fluidity and function .

Comparison with Similar Compounds

7-Hexylicosane can be compared to other long-chain alkanes such as:

The uniqueness of this compound lies in its specific chain length and the position of the hexyl group, which can influence its physical and chemical properties .

Properties

IUPAC Name

7-hexylicosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54/c1-4-7-10-13-14-15-16-17-18-19-22-25-26(23-20-11-8-5-2)24-21-12-9-6-3/h26H,4-25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLUJYJPNVXXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CCCCCC)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303359
Record name 7-Hexylicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55333-99-8
Record name 7-n-Hexyleicosane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Hexylicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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